molecular formula C11H12N4O3 B1373101 Ethyl 4-[(azidoacetyl)amino]benzoate CAS No. 1160748-33-3

Ethyl 4-[(azidoacetyl)amino]benzoate

Cat. No.: B1373101
CAS No.: 1160748-33-3
M. Wt: 248.24 g/mol
InChI Key: FLSULPYONYFOKP-UHFFFAOYSA-N
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Description

Ethyl 4-[(azidoacetyl)amino]benzoate is a derivative of ethyl 4-aminobenzoate, where the amino group is functionalized with an azidoacetyl moiety (–NH–CO–CH₂–N₃). This compound combines the aromatic benzoate ester framework with a reactive azide group, making it a candidate for applications in click chemistry, photochemistry, and materials science.

Properties

IUPAC Name

ethyl 4-[(2-azidoacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-2-18-11(17)8-3-5-9(6-4-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSULPYONYFOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(azidoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with azidoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(azidoacetyl)amino]benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of ethyl 4-[(aminoacetyl)amino]benzoate.

    Oxidation: Formation of nitrobenzoates.

Scientific Research Applications

Ethyl 4-[(azidoacetyl)amino]benzoate is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic compounds.

    Biology: In the study of azido group-containing compounds and their interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(azidoacetyl)amino]benzoate involves the interaction of its azido group with various molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Substituent Group Variations

The azidoacetyl group distinguishes the target compound from other ethyl 4-aminobenzoate derivatives. Key structural analogs include:

Compound Name Substituent Group Key Properties/Applications Reference ID
Ethyl 4-(carbamoylamino)benzoate –NH–CO–NH₂ Aquaporin inhibitor SAR studies
Ethyl 4-[(trifluoroacetyl)amino]benzoate –NH–CO–CF₃ Electron-withdrawing, enhanced stability
Ethyl 4-(dimethylamino)benzoate –N(CH₃)₂ High reactivity in resin polymerization
Ethyl 4-[2-(4-bromophenyl)acetylamino]benzoate –NH–CO–CH₂–(C₆H₄–Br) Bromine substituent for halogen bonding
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate –NH–CH₂–(C₆H₄–OH) Hydrogen bonding, crystallinity

Key Observations :

  • Azidoacetyl (–N₃) : The azide group is highly reactive, enabling click chemistry (e.g., Huisgen cycloaddition) and photochemical applications. However, azides may pose thermal/light sensitivity risks .
  • Trifluoroacetyl (–CF₃) : Electron-withdrawing nature enhances stability but reduces nucleophilicity compared to azides .
  • Carbamoyl (–NH₂) : Used in structure-activity studies for biological targeting, offering hydrogen-bonding capabilities .

Physical and Chemical Properties

  • Spectroscopic Features :
    • FT-IR : The azido group exhibits a distinct N₃ stretch at ~2100 cm⁻¹, absent in carbamoyl or trifluoroacetyl analogs .
    • NMR : The azidoacetyl methylene protons (–CH₂–N₃) resonate at δ ~3.5–4.0 ppm, differing from trifluoroacetyl (δ ~4.2 ppm due to electron withdrawal) .
  • Thermal Stability : Azidoacetyl derivatives may decompose explosively under heat or UV exposure, unlike carbamoyl or aryl-substituted analogs .

Biological Activity

Ethyl 4-[(azidoacetyl)amino]benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound (CAS Number: 1160748-33-3) is characterized by the presence of an azido group, which enhances its reactivity and versatility in chemical synthesis. The compound can undergo various chemical reactions, including substitution, reduction, and oxidation, making it a valuable precursor for more complex organic compounds .

The biological activity of this compound largely stems from the azido group, which can participate in "click chemistry" reactions. This property allows it to form stable triazole rings with alkynes, facilitating bioconjugation and labeling studies. Additionally, the compound can interact with enzymes and proteins, potentially altering their function and activity .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies on related compounds have shown significant increases in superoxide dismutase (SOD) levels and reductions in malondialdehyde (MDA) levels, suggesting a protective effect against oxidative stress .

Cytotoxicity and Gastroprotective Effects

In studies focusing on gastroprotective effects, derivatives of this compound demonstrated significant cytotoxicity against gastric mucosa damage. These compounds increased mucus secretion and reduced gastric lesions in animal models. Histological analyses revealed decreased submucosal edema and leukocyte infiltration, indicating a protective mechanism against gastric ulcers .

Case Studies

  • Gastroprotective Study :
    • Objective : To evaluate the gastroprotective effects of related compounds.
    • Methodology : Rats were pretreated with the compound prior to inducing gastric lesions.
    • Findings : Significant reductions in gastric lesions were observed alongside increased levels of protective gastric mucus .
  • Antioxidant Activity Assessment :
    • Objective : To determine the antioxidant capacity of similar compounds.
    • Methodology : Various assays were conducted to measure SOD activity and lipid peroxidation levels.
    • Findings : The compounds exhibited strong antioxidant activity, contributing to their potential therapeutic applications .

Comparative Analysis with Similar Compounds

CompoundUnique FeaturesBiological Activity
Ethyl 4-aminobenzoateLacks azido groupAnesthetic properties
Ethyl 4-[(aminoacetyl)amino]benzoateReduced formModerate cytotoxicity
Ethyl 4-[(nitroacetyl)amino]benzoateOxidized formAntimicrobial activity

This compound stands out due to its azido group, which imparts unique reactivity compared to its analogs. This feature allows for diverse applications in drug development and chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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